

Technical Guide: H- α -L-Propargylglycyl-D-Alanine (H- α -Prg-D-Ala-OH)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-alpha-Prg-D-Ala-OH*

Cat. No.: *B613150*

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of the dipeptide H- α -L-Propargylglycyl-D-Alanine (H- α -Prg-D-Ala-OH). This non-natural dipeptide is of significant interest in chemical biology and drug development due to the incorporation of L-propargylglycine, which possesses a terminal alkyne group. This functional handle makes the peptide amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling its use in bioconjugation, peptide modification, and the development of advanced biomaterials. This document details the molecular structure, physicochemical properties, a representative synthetic protocol, and characterization methods for this compound.

Molecular Structure and Physicochemical Properties

H- α -Prg-D-Ala-OH is a dipeptide composed of an N-terminal L-propargylglycine (Prg) residue and a C-terminal D-alanine (D-Ala) residue. The N-terminus is an uncapped primary amine (-NH₂), and the C-terminus is a free carboxylic acid (-OH). The propargylglycine residue provides a terminal alkyne functional group, which is the key feature for its application in click chemistry.

The stereochemistry of the alpha-carbons is 'S' for the L-propargylglycine residue and 'R' for the D-alanine residue.

Figure 1: 2D structure of H- α -L-Propargylglycyl-D-Alanine.

Data Presentation

Quantitative data for the dipeptide and its constituent amino acids have been compiled below. Properties for the full dipeptide are calculated based on its structure, as direct experimental data is not readily available in public databases.

Table 1: Physicochemical Properties of H- α -Prg-D-Ala-OH and its Constituents

Property	L-Propargylglycine (Calculated)	D-Alanine (Experimental)	H- α -L-Prg-D-Ala-OH (Calculated)	Data Source
CAS Number	23235-01-0	338-69-2	Not Available	PubChem[1], PubChem[2]
Molecular Formula	C ₅ H ₇ NO ₂	C ₃ H ₇ NO ₂	C ₈ H ₁₂ N ₂ O ₃	PubChem[1], PubChem[2]
Molecular Weight	113.11 g/mol	89.09 g/mol	184.19 g/mol	PubChem[1], PubChem[2]
Monoisotopic Mass	113.0477 Da	89.0477 Da	184.0848 Da	PubChem[1], PubChem[2]
Appearance	-	White Crystalline Powder	Solid (Predicted)	ChemicalBook[3]
pKa (Carboxyl)	~2.2 (Estimated)	2.34	~2.5 (Estimated)	Wikipedia[4]
pKa (Amino)	~9.2 (Estimated)	9.87	~9.0 (Estimated)	Wikipedia[4]
Solubility in Water	Soluble (Predicted)	167.2 g/L (25 °C)	Soluble (Predicted)	Wikipedia[4]

Experimental Protocols

As H- α -Prg-D-Ala-OH is not a commonly cataloged peptide, a specific, validated experimental protocol is not available in the literature. However, its synthesis can be readily achieved using standard peptide chemistry techniques.

Proposed Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing peptides of this length.^[5] The general workflow involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.

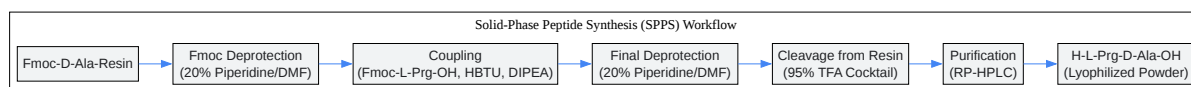
Materials:

- Fmoc-D-Ala-Wang resin (or similar)
- Fmoc-L-Propargylglycine (Fmoc-L-Prg-OH)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Piperidine solution (20% in DMF)
- Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
- Diethyl ether (cold)

Protocol:

- Resin Swelling: Swell the Fmoc-D-Ala-Wang resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the D-alanine on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:

- Activate Fmoc-L-Prg-OH by dissolving it in DMF with HBTU and DIPEA.
- Add the activated amino acid solution to the resin.
- Allow the coupling reaction to proceed for 2 hours at room temperature.
- Wash the resin with DMF and DCM to remove excess reagents.
- Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the L-propargylglycine residue using 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.
- Cleavage and Deprotection: Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours to cleave the dipeptide from the resin and remove any side-chain protecting groups.
- Precipitation and Purification:
 - Filter the resin and collect the filtrate containing the peptide.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
 - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilization: Lyophilize the pure HPLC fractions to obtain the final product as a white, fluffy powder.



[Click to download full resolution via product page](#)

Figure 2: General workflow for the SPPS of H-α-Prg-D-Ala-OH.

Characterization Protocols

1. Mass Spectrometry:

- Method: Electrospray Ionization Mass Spectrometry (ESI-MS).
- Procedure: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid). Infuse the sample into the mass spectrometer.
- Expected Result: A major peak corresponding to the protonated molecule $[M+H]^+$ at m/z 185.0921. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Method: ^1H NMR and ^{13}C NMR in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6).
- Procedure: Dissolve the lyophilized peptide in the NMR solvent. Acquire 1D (^1H , ^{13}C) and 2D (e.g., COSY, HSQC) spectra to assign all proton and carbon signals.
- Expected ^1H NMR Signals: Characteristic signals would include the alkyne proton ($\text{C}\equiv\text{C-H}$) around 2-3 ppm, α -protons of both amino acid residues, the β -protons of propargylglycine, and the methyl protons of D-alanine. The exact chemical shifts are dependent on pH and solvent.^[1]

Biological Activity and Signaling Pathways

Currently, there is no specific biological activity or signaling pathway directly associated with H- α -Prg-D-Ala-OH in the published literature. Its primary utility is derived from its chemical structure, specifically the terminal alkyne group of the propargylglycine residue. This makes it a valuable building block for a variety of research applications.

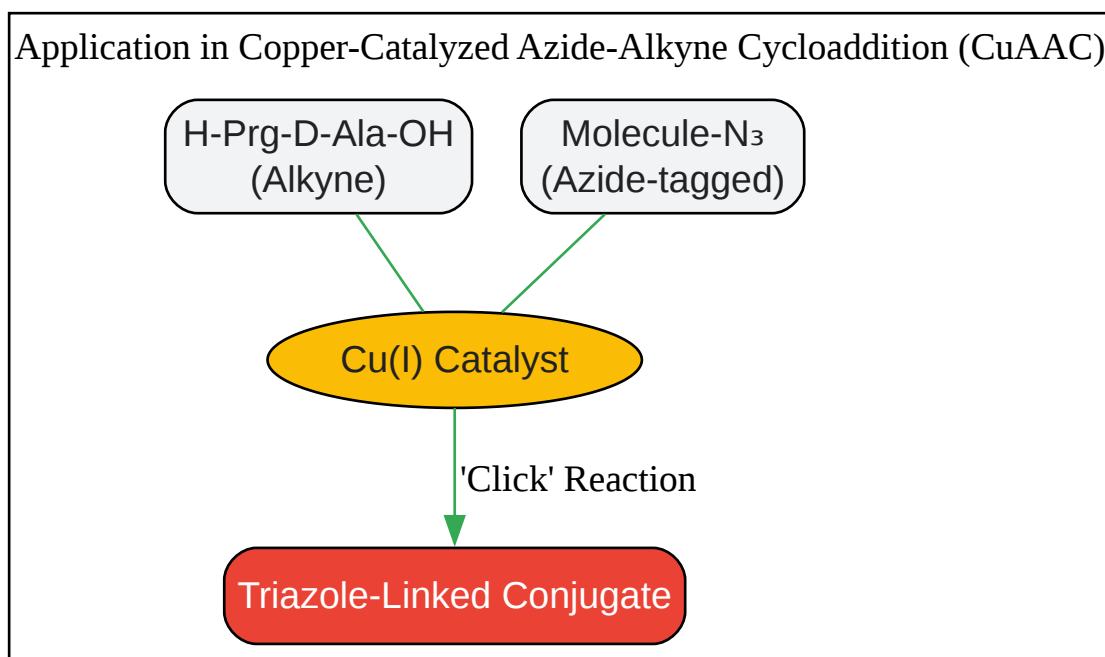
The incorporation of a D-amino acid (D-alanine) can significantly increase the peptide's resistance to degradation by proteases, which typically recognize L-amino acids.^[5] This enhanced stability is a desirable property in drug development, potentially leading to a longer in vivo half-life.

Applications in Research and Development

The principal application of H- α -Prg-D-Ala-OH is as a molecular tool in bioconjugation via click chemistry.[6][7] The terminal alkyne is a bio-orthogonal handle that can react specifically and efficiently with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

Potential Uses:

- **Peptide Labeling:** Conjugation of fluorescent dyes, biotin, or other reporter molecules for imaging and detection studies.
- **Drug Delivery:** Attachment of the dipeptide to larger drug molecules, polymers, or nanoparticles to modify their properties, such as solubility or cell permeability.
- **Peptide Cyclization:** On-resin cyclization of a peptide containing both propargylglycine and an azide-functionalized amino acid to create constrained, stable cyclic peptides.[8]
- **Surface Immobilization:** Covalently attaching the peptide to azide-modified surfaces for biomaterial and biosensor development.



[Click to download full resolution via product page](#)

Figure 3: Logical diagram of H- α -Prg-D-Ala-OH in a CuAAC reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Revisiting the influence of pH on $^{13}\text{C}\alpha\text{H}$ and chemical shifts of glycine and alanine short oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Alanine - Wikipedia [en.wikipedia.org]
- 5. nbino.com [nbino.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- To cite this document: BenchChem. [Technical Guide: H- α -L-Propargylglycyl-D-Alanine (H- α -Prg-D-Ala-OH)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613150#what-is-the-structure-of-h-alpha-prg-d-ala-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com